molecular formula C23H25NO4 B11005116 N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11005116
M. Wt: 379.4 g/mol
InChI Key: JAWMZBDMGLDWFB-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound with a unique structure that combines a cyclohexene ring, a furochromenone moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Synthesis of the Furochromenone Moiety: This involves the construction of the furo[3,2-g]chromen-6-one core, which can be synthesized through various methods, including cyclization and oxidation reactions.

    Coupling of the Cyclohexene and Furochromenone Units: This step involves the formation of a carbon-carbon bond between the cyclohexene and furochromenone units, typically through a coupling reaction.

    Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, but it may involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: This compound shares the cyclohexene and acetamide groups but has a different aromatic moiety.

    2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide: This compound has a similar structure but includes a chlorine atom.

Uniqueness

N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is unique due to its combination of a cyclohexene ring, a furochromenone moiety, and an acetamide group. This unique structure may confer specific properties and activities that are not present in similar compounds.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C23H25NO4/c1-14-13-27-20-12-21-18(10-17(14)20)15(2)19(23(26)28-21)11-22(25)24-9-8-16-6-4-3-5-7-16/h6,10,12-13H,3-5,7-9,11H2,1-2H3,(H,24,25)

InChI Key

JAWMZBDMGLDWFB-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CCCCC4)C

Origin of Product

United States

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